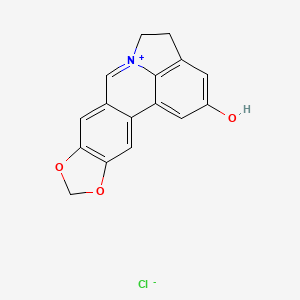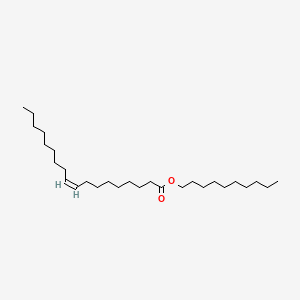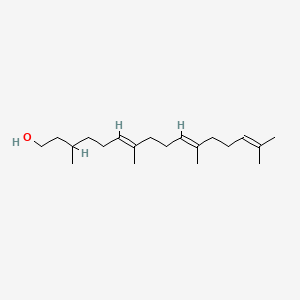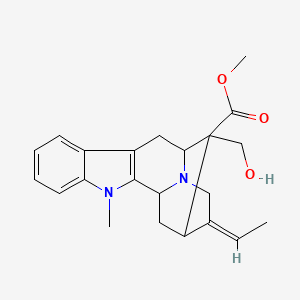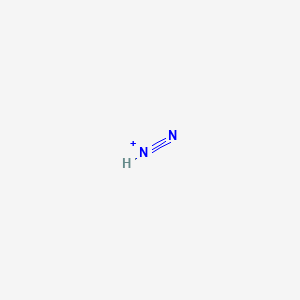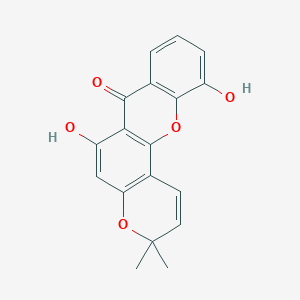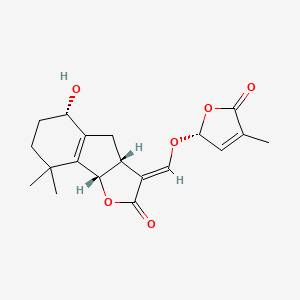
Strigol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strigol is a strigolactone in which the tricyclic lactone moiety bears a hydroxy substitutuent at the position para to the gem-dimethyl group. It is a strigolactone, a secondary alcohol and an indenofuran.
Applications De Recherche Scientifique
1. Germination Stimulant in Parasitic Weeds
Strigol, a potent germination stimulant for parasitic weeds like Striga and Orobanche, has been extensively studied for its role in agriculture. It was first isolated from cotton root exudates and characterized for its unique properties in stimulating seed germination at extremely low concentrations (Cook et al., 1966). This discovery led to the development of synthetic analogs and further research into strigol's potential in managing parasitic weed infestations, crucial for agricultural productivity (Pepperman et al., 1982).
2. Root Architecture and Plant Hormone Research
Strigolactones, a group of similar molecules including strigol, are identified as a new class of plant hormones. They play a significant role in rhizosphere signaling, affecting root architecture and plant growth. The discovery of strigolactones' hormonal functions has opened up a new area of research in plant science, contributing to our understanding of plant development and interactions with the environment (Screpanti et al., 2016).
3. Interactions with Arbuscular Mycorrhizal Fungi
Strigolactones, including strigol, serve as host detection signals for arbuscular mycorrhizal fungi. This interaction is crucial for establishing symbiotic relationships between fungi and plant roots, enhancing nutrient uptake and plant health. This aspect of strigol research is particularly relevant in sustainable agriculture and improving crop resilience (Waters et al., 2017).
4. Potential Agricultural Applications
The potential agricultural applications of strigolactones are diverse. These include modifying plant architecture, stimulating seed germination of parasitic weeds to control their infestation, and enhancing plant root colonization by beneficial fungi. However, practical applications are currently limited by factors such as synthesis costs and regulatory uncertainties (Vurro et al., 2016).
5. Bioactive Compounds in Plant Physiology
Strigolactones have various physiological roles in plants beyond their interaction with parasitic weeds and mycorrhizal fungi. Their study contributes to a broader understanding of plant physiology, particularly in the context of plant responses to environmental stresses and developmental processes (Humphrey & Beale, 2006).
Propriétés
Numéro CAS |
11017-56-4 |
|---|---|
Formule moléculaire |
C19H22O6 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(3E,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C19H22O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,13-14,16,20H,4-5,7H2,1-3H3/b12-8+/t10-,13+,14-,16+/m1/s1 |
Clé InChI |
VOFXXOPWCBSPAA-KCNJUGRMSA-N |
SMILES isomérique |
CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CC[C@@H]4O)(C)C |
SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C |
SMILES canonique |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C |
Autres numéros CAS |
11017-56-4 |
Synonymes |
(+)-orobanchyl acetate (+)-strigol strigol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



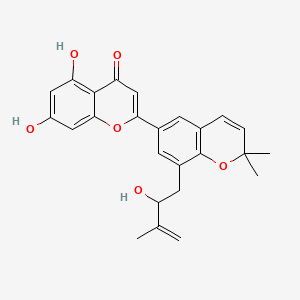
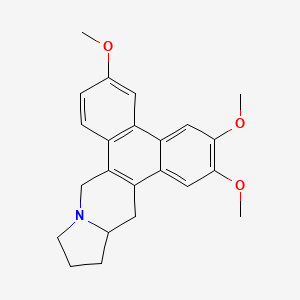
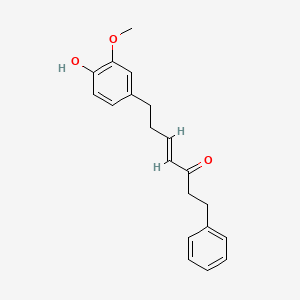
![2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1235299.png)
